2-(4-methoxyphenoxy)-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)acetamide
Description
Properties
IUPAC Name |
2-(4-methoxyphenoxy)-N-[2-[(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy]ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O4/c1-29-17-7-9-18(10-8-17)31-15-20(28)23-13-14-30-21-12-11-19-24-25-22(27(19)26-21)16-5-3-2-4-6-16/h2-12H,13-15H2,1H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTRSKHVQOXJLQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(=O)NCCOC2=NN3C(=NN=C3C4=CC=CC=C4)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxyphenoxy)-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)acetamide typically involves a multi-step process. One common method starts with the preparation of the triazolopyridazine core, which is then functionalized with various substituents. The key steps include:
Formation of the triazolopyridazine core: This can be achieved through a one-pot synthesis involving the reaction of 2-hydrazinopyridine with substituted aromatic aldehydes.
Introduction of the phenyl group: This step involves the use of phenylhydrazine and appropriate coupling reagents.
Attachment of the methoxyphenoxy group: This is typically done through nucleophilic substitution reactions using 4-methoxyphenol and suitable leaving groups.
Final coupling: The final step involves coupling the intermediate with acetic acid derivatives to form the acetamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2-(4-methoxyphenoxy)-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the phenoxy and triazolopyridazine moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Pharmacological Applications
-
Antimicrobial Activity
- Compounds containing the 1,2,4-triazole scaffold have been shown to possess significant antibacterial and antifungal properties. For instance, derivatives similar to the compound have demonstrated efficacy against drug-resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli .
- Antitumor Potential
- Neuroprotective Effects
Case Studies
- Antibacterial Efficacy Study
- Cytotoxicity Assessment
Mechanism of Action
The mechanism of action of 2-(4-methoxyphenoxy)-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analysis
The following table summarizes key structural and physicochemical differences between the target compound and analogs from the evidence:
| Compound Name/ID | Core Structure | Substituents | Molecular Weight (g/mol) | Key Properties |
|---|---|---|---|---|
| Target Compound | [1,2,4]Triazolo[4,3-b]pyridazine | 3-Phenyl, 6-(ethoxyethyl acetamide with 4-methoxyphenoxy) | ~425 (estimated) | Enhanced solubility (methoxy), potential CNS activity due to lipophilic groups |
| 2-[[3-(4-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethanamine [5] | [1,2,4]Triazolo[4,3-b]pyridazine | 3-(4-Methoxyphenyl), 6-(ethoxyamine) | 285.30 | Acute toxicity (oral LD₅₀: 300 mg/kg), irritant |
| 6-Ethyl-N-(4-methoxyphenethyl)-[1,2,4]triazolo[4,3-b]pyridazin-8-amine [7] | [1,2,4]Triazolo[4,3-b]pyridazine | 6-Ethyl, 8-(4-methoxyphenethylamine) | 337.40 | Moderate yield (65%), brownish solid, potential kinase inhibition |
| 877634-23-6 [9] | [1,2,4]Triazolo[4,3-b]pyridazine | 3-Sulfanyl, 6-(4-methylphenyl) | ~315 (estimated) | Improved metabolic stability (sulfanyl group) |
| 2-(3,4-Dimethylphenoxy)-N-(2-((3-(4-methoxyphenyl)-triazolo…ethyl)acetamide [3] | [1,2,4]Triazolo[4,3-b]pyridazine | 3-(4-Methoxyphenyl), 6-(ethoxyethyl acetamide with 3,4-dimethylphenoxy) | ~439 (estimated) | Higher lipophilicity (methyl groups), reduced aqueous solubility |
Key Findings:
Substituent Position and Activity: The target compound’s 3-phenyl and 6-ethoxyethyl acetamide substituents contrast with the 8-amine substitution in ’s analog. Positional differences significantly alter binding modes; for example, 8-amine derivatives may target adenosine receptors, while 6-substituted analogs could inhibit kinases . The sulfanyl group in 877634-23-6 enhances metabolic stability compared to oxygen-containing analogs like the target compound .
Electronic and Solubility Effects: The 4-methoxyphenoxy group in the target compound improves solubility relative to methyl or ethyl substituents (e.g., 3,4-dimethylphenoxy in ) .
Synthetic Accessibility :
- Triazolo-pyridazines are typically synthesized via cyclocondensation or nucleophilic aromatic substitution. For instance, ’s compound was prepared using 4-methoxyphenethylamine under mild conditions (65% yield), whereas ZnCl₂-mediated reactions () require harsh reflux conditions .
Toxicity and Safety: The target compound’s structural relative (AG01AQFE) exhibits acute oral toxicity (LD₅₀: 300 mg/kg) and irritancy, necessitating protective gear during handling . In contrast, acetamide derivatives with bulkier substituents (e.g., 3,4-dimethylphenoxy) may exhibit reduced absorption and lower acute toxicity .
Biological Activity
The compound 2-(4-methoxyphenoxy)-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)acetamide is a synthetic derivative that combines various pharmacophores known for their biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure
The compound can be represented by the following chemical structure:
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the triazole and pyridazine moieties suggests potential interactions with enzymes and receptors involved in inflammatory and cancer pathways.
1. Anti-inflammatory Activity
Research has indicated that compounds containing the triazole scaffold exhibit significant anti-inflammatory properties. For instance, derivatives similar to the compound have shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain signaling pathways. In vitro studies demonstrated that related compounds had IC50 values ranging from 0.011 μM to 1.33 μM against COX-II, indicating potent anti-inflammatory effects .
2. Anticancer Effects
The triazolo-pyridazine derivatives have been explored for their anticancer properties. Studies suggest that these compounds can selectively inhibit matrix metalloproteinases (MMPs), particularly MMP-9, which is involved in tumor metastasis . The inhibition of MMPs may lead to reduced cancer cell invasion and migration.
3. Antioxidant Activity
Compounds with similar structures have demonstrated antioxidant capabilities by scavenging free radicals and reducing oxidative stress in cellular systems. This activity is crucial for protecting cells from damage associated with various diseases, including cancer and neurodegenerative disorders .
Case Study 1: Anti-inflammatory Evaluation
In a study evaluating the anti-inflammatory effects of various triazole derivatives, one compound exhibited an ED50 value of 35.7 μmol/kg against COX-II inhibition, comparable to established anti-inflammatory drugs like Celecoxib . This suggests that the compound could serve as a potential lead for developing new anti-inflammatory agents.
Case Study 2: Anticancer Mechanisms
A recent investigation into the anticancer properties of triazole derivatives revealed that certain modifications significantly enhanced their potency against breast cancer cell lines. The study highlighted that derivatives with methoxy substitutions showed improved selectivity towards cancer cells while sparing normal cells .
Data Table: Biological Activity Summary
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
